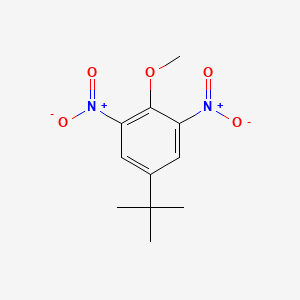
4-tert-Butyl-2,6-dinitroanisole
Übersicht
Beschreibung
4-tert-Butyl-2,6-dinitroanisole is an organic compound with the molecular formula C₁₁H₁₄N₂O₅. It is also known by other names such as 4-tert-Butyl-2,6-dinitrophenyl methyl ether and 5-tert-Butyl-2-methoxy-1,3-dinitrobenzene . This compound is characterized by the presence of a tert-butyl group and two nitro groups attached to an anisole ring.
Vorbereitungsmethoden
4-tert-Butyl-2,6-dinitroanisole can be synthesized through nitration of 4-tert-butylanisole. One common method involves dissolving 4-tert-butylanisole in acetonitrile and cooling the solution to -30°C. Nitronium tetrafluoroborate is then added batchwise, and the mixture is allowed to warm to -15°C before being cooled again and stirred for 30 minutes. The reaction mixture is then worked up by extraction with ethyl acetate and washing with saturated aqueous sodium chloride solution. The product is isolated by drying and recrystallization from isopropanol, yielding this compound with a high purity .
Analyse Chemischer Reaktionen
4-tert-Butyl-2,6-dinitroanisole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2,6-dinitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or other bioactive compounds.
Industry: It is used in the development of materials with specific properties, such as explosives or dyes.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2,6-dinitroanisole involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-tert-Butyl-2,6-dinitroanisole can be compared with similar compounds such as:
4-tert-Butyl-2,6-diaminoanisole: This compound has amino groups instead of nitro groups, leading to different reactivity and applications.
2-Methoxy-5-(2-methyl-2-propanyl)-1,3-dinitrobenzene: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its combination of tert-butyl, nitro, and methoxy groups, which confer specific chemical properties and reactivity.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methoxy-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKICKIJGJZVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401253 | |
| Record name | 4-tert-Butyl-2,6-dinitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77055-30-2 | |
| Record name | 4-tert-Butyl-2,6-dinitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














